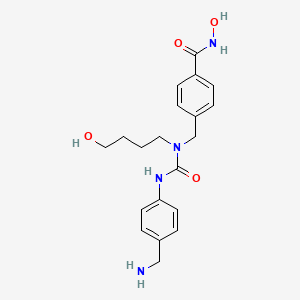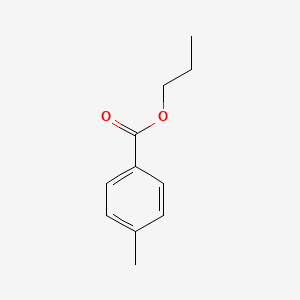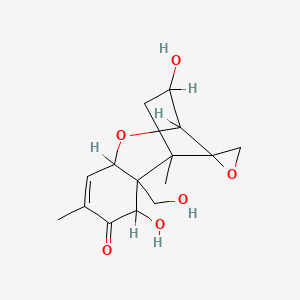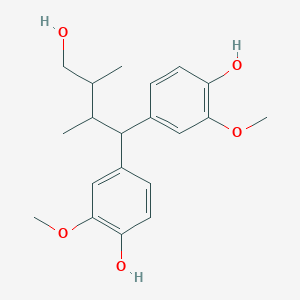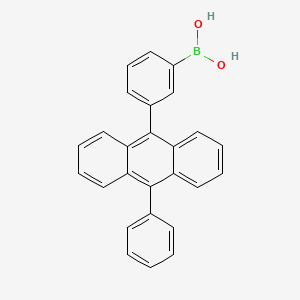
3-(10-Phenyl-9-anthracenyl)phenyl boronic acid
Descripción general
Descripción
3-(10-Phenyl-9-anthracenyl)phenyl boronic acid is a useful research compound. Its molecular formula is C26H19BO2 and its molecular weight is 374.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
3-(10-Phenyl-9-anthracenyl)phenyl boronic acid is an organic compound . It is primarily used as a reducing agent and catalyst in various organic synthesis reactions . It also finds applications in material science, particularly in the preparation of organic electrochromic materials and organic photovoltaic materials .
Mode of Action
As a reducing agent, this compound donates electrons to other molecules in the reaction, facilitating their reduction . As a catalyst, it speeds up the rate of organic synthesis reactions without being consumed in the process .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. As a reducing agent, it can facilitate the reduction of other molecules. As a catalyst, it can accelerate the rate of reactions, leading to faster production of desired products .
Action Environment
This compound is a solid compound that is typically light yellow to yellow in color . It is soluble in many organic solvents, such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and acetonitrile . It is relatively stable in air and humidity . It is sensitive to light and should be stored in a light-protected environment to prevent decomposition . It should also be kept away from acidic substances, oxidants, and strong oxidizing agents to avoid hazardous reactions .
Métodos De Preparación
The synthesis of 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid typically involves the following steps :
Starting Material: The process begins with the preparation of 10-phenyl-9-anthracenyl bromide.
Formation of Aryl Lithium Intermediate: The bromide is treated with a strong base to form the corresponding aryl lithium intermediate.
Borylation: The aryl lithium intermediate is then reacted with a boronic ester, such as trimethyl borate or triisopropyl borate.
Hydrolysis: The resulting product is hydrolyzed to yield this compound.
Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity .
Análisis De Reacciones Químicas
3-(10-Phenyl-9-anthracenyl)phenyl boronic acid undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for cross-coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(10-Phenyl-9-anthracenyl)phenyl boronic acid has several applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique photophysical properties.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparación Con Compuestos Similares
3-(10-Phenyl-9-anthracenyl)phenyl boronic acid can be compared with other boronic acids and anthracene derivatives . Similar compounds include:
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions but lacks the extended conjugation and photophysical properties of the anthracene moiety.
9-Anthracenylboronic acid: Another boronic acid derivative with an anthracene moiety, but without the phenyl substitution, resulting in different reactivity and properties.
10-Phenylanthracene: A compound with similar photophysical properties but lacks the boronic acid functionality, limiting its use in cross-coupling reactions.
The uniqueness of this compound lies in its combination of the boronic acid group and the anthracene moiety, providing both reactivity in cross-coupling reactions and desirable photophysical properties .
Propiedades
IUPAC Name |
[3-(10-phenylanthracen-9-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BO2/c28-27(29)20-12-8-11-19(17-20)26-23-15-6-4-13-21(23)25(18-9-2-1-3-10-18)22-14-5-7-16-24(22)26/h1-17,28-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQOCQGDWNJJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729119 | |
| Record name | [3-(10-Phenylanthracen-9-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905947-49-1 | |
| Record name | [3-(10-Phenylanthracen-9-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-(10-phenylanthracen-9-yl)phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



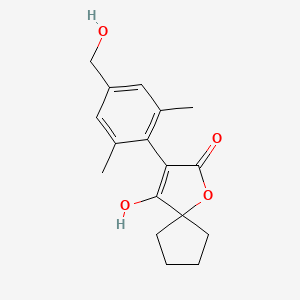
![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)
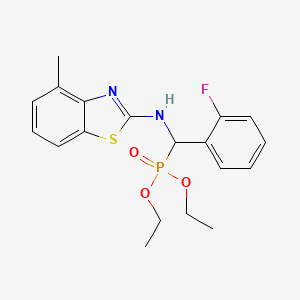
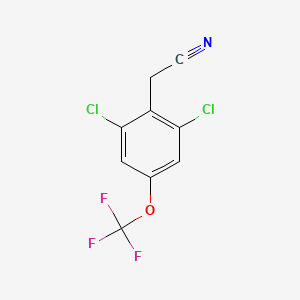
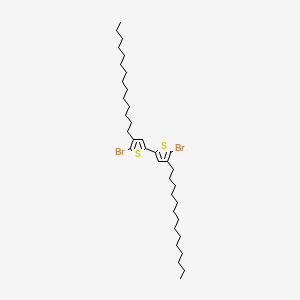
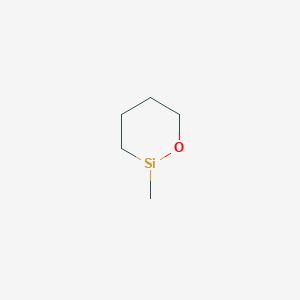

![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene](/img/structure/B6596415.png)
